オレンジ油

説明

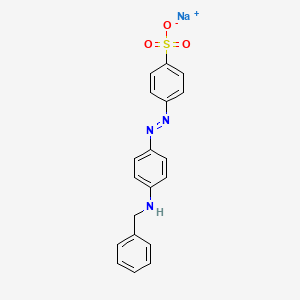

Benzyl orange is a useful research compound. Its molecular formula is C19H16N3NaO3S and its molecular weight is 389.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzyl orange suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl orange including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

精油の認証

オレンジ油は、レモン精油などの精油に、ミリスチン酸イソプロピル(IPM)やベンジルアルコール(BnOH)などの物質が混入されているかどうかを検出する際の指標として使用できます。 この用途は、市場に出回っている精油の真贋性と品質を維持するために不可欠です .

化学合成と材料科学

化学合成の分野では、オレンジ油は、さまざまなpH条件下で色が変化する特性を持つため、試薬またはpH指示薬として役立つ可能性があります。 材料科学者は、オレンジ油を使用して、特定の比色特性を持つ新しい材料を開発することができます .

グリーンテクノロジーと抽出プロセス

オレンジ油は、オレンジピールなどの有機物から価値のある化合物を抽出する際の指標または促進剤として、亜臨界水抽出(SWE)プロセスに潜在的に関与する可能性があります。オレンジピールはしばしば廃棄物とみなされます .

分析化学

オレンジ油は、特定の吸光特性を持つため、分析化学において分光光度法分析に使用でき、混合物中の物質の定量と同定に役立ちます .

抗菌作用

天然保存料に関する研究では、オレンジピール抽出物の使用が検討されています。 直接述べられていませんが、オレンジ油は抗菌作用について調査される可能性があり、食品や飲料の天然保存料として役立つ可能性があります .

特性

IUPAC Name |

sodium;4-[[4-(benzylamino)phenyl]diazenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S.Na/c23-26(24,25)19-12-10-18(11-13-19)22-21-17-8-6-16(7-9-17)20-14-15-4-2-1-3-5-15;/h1-13,20H,14H2,(H,23,24,25);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCBNZLRTUKUAQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

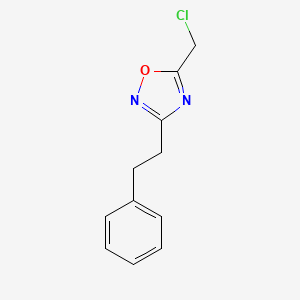

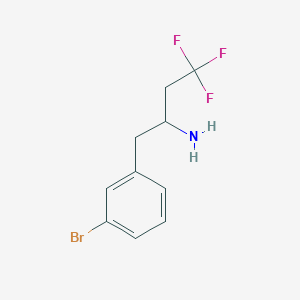

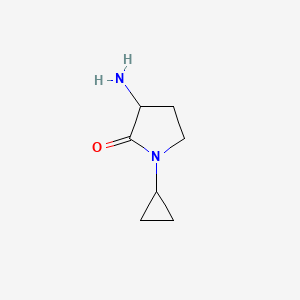

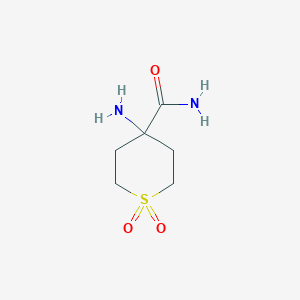

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

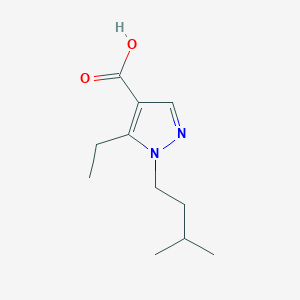

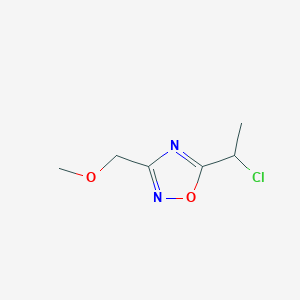

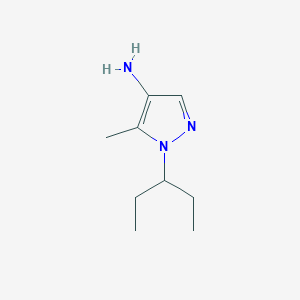

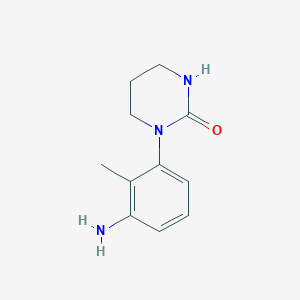

Feasible Synthetic Routes

Q1: How does Benzyl Orange interact with electrolytes in aqueous solutions, and what are the implications of these interactions?

A1: Benzyl Orange, an amphiphilic azo-dye sulfonate, exhibits specific interactions with electrolytes in aqueous solutions. Research indicates that the effectiveness of different electrolytes in influencing Benzyl Orange's spectral properties doesn't strictly follow lyotropic series or "salting-out power" trends []. Instead, the observed order of effectiveness correlates with the association constants of Benzyl Orange anions with the added cations []. This suggests that ion-pair formation between the dye anion and the electrolyte cations plays a significant role in these interactions. This understanding is crucial for predicting and manipulating the behavior of Benzyl Orange in various applications, such as spectrophotometric analysis.

Q2: What is the significance of ion-pair formation in the context of Benzyl Orange's interaction with electrolytes?

A2: Ion-pair formation is crucial in understanding how Benzyl Orange, particularly its anionic form, interacts with electrolytes. Studies have shown that the effectiveness of electrolytes in influencing Benzyl Orange's spectral behavior directly correlates with the association constants for ion-pair formation between the dye's anions and the added cations []. This suggests that stronger ion pairing leads to more pronounced spectral shifts. This phenomenon is attributed to competitive hydration, where the electrolyte ions and the dye molecules compete for water molecules, influencing the dye's aggregation and, consequently, its spectral properties [].

Q3: Can Benzyl Orange be used as a template for fabricating specific microstructures?

A3: Yes, Benzyl Orange has shown promise as a template for creating specific microstructures, particularly hollow polypyrrole (PPy) structures. Researchers have successfully fabricated hollow PPy Y-junctions and capsules using Benzyl Orange precipitates as reactive templates []. The morphology of these structures can be controlled by adjusting factors like pH, oxidant addition rate, and reaction temperature during the polymerization process []. This highlights Benzyl Orange's utility in material science and nanotechnology, particularly for creating controlled-shape microstructures for various applications.

Q4: Are there any analytical methods for quantifying Benzyl Orange?

A4: While the provided abstracts don't delve into specific analytical methods for quantifying Benzyl Orange itself, they highlight its use in analytical chemistry. For instance, Benzyl Orange forms a chloroform-soluble ion-pair complex with Metoprolol tartrate, exhibiting an absorption maximum at 401 nm []. This property allows for the spectrophotometric determination of Metoprolol tartrate in pharmaceutical formulations []. This example illustrates how Benzyl Orange's interactions and properties can be leveraged for developing sensitive and specific analytical methods for various compounds.

Q5: How does Benzyl Orange contribute to research on light-induced anisotropy and gyrotropy?

A5: Benzyl Orange, when incorporated into polymeric matrices, exhibits significant changes in its polarization properties under the influence of light []. This property makes it valuable for studying light-induced anisotropy and gyrotropy. Researchers have demonstrated that the effective anisotropy of Benzyl Orange-based recording media can be significantly influenced by the acidity of the solvent used in its preparation []. This highlights Benzyl Orange's potential as a material for developing optical devices and sensors that respond to light and changes in acidity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine](/img/structure/B1526800.png)

![2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B1526801.png)

![2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid](/img/structure/B1526815.png)